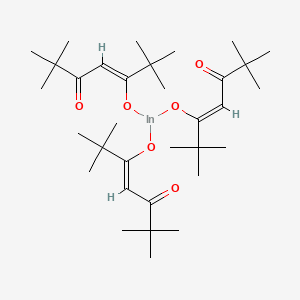

Tris(2,2,6,6-tetramethyl-3,5-heptane-dionato)indium(III)

Description

Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)indium(III), abbreviated as [In(TMHD)₃], is a β-diketonate complex with the formula In(C₁₁H₁₉O₂)₃ and molecular weight 664.63 g/mol . It appears as a white to off-white powder with a melting point of 167°C . This compound is widely used as a precursor in atomic layer deposition (ALD) and chemical vapor deposition (CVD) for synthesizing indium oxide (In₂O₃) thin films . Its thermal stability and volatility make it suitable for low-pressure processes, such as the deposition of tin-doped indium oxide (ITO) at temperatures up to 350°C .

Properties

IUPAC Name |

(Z)-5-bis[[(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-yl]oxy]indiganyloxy-2,2,6,6-tetramethylhept-4-en-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C11H20O2.In/c3*1-10(2,3)8(12)7-9(13)11(4,5)6;/h3*7,12H,1-6H3;/q;;;+3/p-3/b3*8-7-; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVKGYGRXJLEUTO-LWTKGLMZSA-K | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=CC(=O)C(C)(C)C)O[In](OC(=CC(=O)C(C)(C)C)C(C)(C)C)OC(=CC(=O)C(C)(C)C)C(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(/C(=C/C(=O)C(C)(C)C)/O[In](O/C(=C\C(=O)C(C)(C)C)/C(C)(C)C)O/C(=C\C(=O)C(C)(C)C)/C(C)(C)C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H57InO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

664.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tris(2,2,6,6-tetramethyl-3,5-heptane-dionato)indium(III) typically involves the reaction of indium(III) chloride with 2,2,6,6-tetramethyl-3,5-heptanedione in the presence of a base. The reaction is carried out under an inert atmosphere to prevent oxidation and is usually performed in a solvent such as toluene or hexane. The product is then purified through recrystallization .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: Tris(2,2,6,6-tetramethyl-3,5-heptane-dionato)indium(III) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form indium oxides.

Reduction: It can be reduced to lower oxidation states of indium.

Substitution: Ligand exchange reactions can occur, where the β-diketonate ligands are replaced by other ligands.

Common Reagents and Conditions:

Oxidation: Oxygen or ozone in the presence of a catalyst.

Reduction: Hydrogen gas or hydride donors such as lithium aluminum hydride.

Substitution: Various ligands such as phosphines or amines in the presence of a suitable solvent.

Major Products:

Oxidation: Indium oxides.

Reduction: Lower oxidation state indium complexes.

Substitution: New indium complexes with different ligands.

Scientific Research Applications

Tris(2,2,6,6-tetramethyl-3,5-heptane-dionato)indium(III) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Tris(2,2,6,6-tetramethyl-3,5-heptane-dionato)indium(III) involves its ability to coordinate with various substrates through its β-diketonate ligands. This coordination can alter the electronic properties of the indium center, making it reactive towards different chemical species. The molecular targets and pathways involved depend on the specific application, such as catalysis or material synthesis .

Comparison with Similar Compounds

Structural and Physical Properties

[In(TMHD)₃] belongs to the broader class of tris-β-diketonate metal complexes , which share the general formula M(TMHD)₃. Key comparisons include:

Table 1: Structural and Thermal Properties of Selected M(TMHD)₃ Complexes

Key Observations :

- Molecular Weight : Increases with heavier lanthanides (e.g., Ho, Tb, Dy) compared to In .

- Melting Point : [In(TMHD)₃] has a lower melting point (167°C ) than [Ho(TMHD)₃] (179–181°C ), reflecting differences in metal-ligand bonding strength .

Table 2: Comparative Performance in Deposition Processes

Key Observations :

- Temperature Sensitivity : [In(TMHD)₃] operates effectively at 150–350°C , making it compatible with industrial ALD/CVD systems .

- Doping Efficiency : When used with dibutyltin diacetate, [In(TMHD)₃] achieves higher tin incorporation in In₂O₃ compared to other indium precursors like acetylacetonates .

Biological Activity

Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)indium(III), commonly referred to as In(TMHD)₃, is a metal complex that has garnered interest due to its potential biological applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : InC₃₃H₅₇O₆

- Molecular Weight : 664.63 g/mol

- CAS Number : 34269-03-9

- Appearance : White to off-white powder

- Melting Point : 167°C

- Purity : ≥98.5% .

The biological activity of In(TMHD)₃ is primarily attributed to its ability to interact with biological systems through various pathways:

- Metal Ion Release : Upon dissolution, In(TMHD)₃ can release indium ions (In³⁺), which may exhibit cytotoxic effects on certain cancer cells.

- Antioxidant Properties : Indium complexes have been shown to possess antioxidant activity, potentially mitigating oxidative stress in cells.

- Cell Proliferation Inhibition : Studies suggest that In(TMHD)₃ can inhibit the proliferation of specific cancer cell lines through apoptosis induction .

Cytotoxicity and Anticancer Activity

Several studies have investigated the cytotoxic effects of In(TMHD)₃ on various cancer cell lines:

- Study 1 : A study examining the effects of In(TMHD)₃ on human breast cancer (MCF-7) cells demonstrated a significant reduction in cell viability at concentrations above 50 µM after 24 hours of exposure. The mechanism was linked to increased apoptosis markers such as caspase activation and PARP cleavage .

- Study 2 : Another research effort focused on prostate cancer cells (PC-3), where treatment with In(TMHD)₃ resulted in a dose-dependent decrease in cell growth and induction of cell cycle arrest at the G2/M phase .

Antioxidant Activity

In a comparative analysis with other metal complexes, In(TMHD)₃ exhibited notable antioxidant properties. The compound was tested using DPPH radical scavenging assays, showing a scavenging rate comparable to well-known antioxidants like ascorbic acid . This suggests potential applications in formulations aimed at reducing oxidative stress.

Case Studies

| Study | Cell Line | Concentration (µM) | Effect |

|---|---|---|---|

| Study 1 | MCF-7 (Breast Cancer) | 50+ | Reduced viability and increased apoptosis |

| Study 2 | PC-3 (Prostate Cancer) | Varies | Dose-dependent growth inhibition and G2/M arrest |

Potential Applications

Given its biological activities, Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)indium(III) holds promise for:

- Cancer Therapy : As a potential chemotherapeutic agent targeting specific cancers.

- Antioxidant Supplementation : In formulations aimed at combating oxidative stress-related diseases.

Q & A

Q. Table 1: Key Physicochemical Properties

| Property | Value | Reference |

|---|---|---|

| Melting Point | 167°C | |

| Sublimation Temp | 160–200°C (0.1 mmHg) | |

| Molecular Weight | 664.63 g/mol |

Q. Table 2: Hazard Classification

| Hazard Code | Risk Statement | Precaution |

|---|---|---|

| H315 | Skin irritation | Use gloves |

| H319 | Eye damage | Wear goggles |

| H335 | Respiratory irritation | Use fume hood |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.